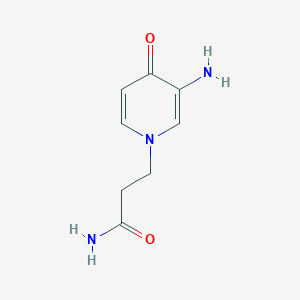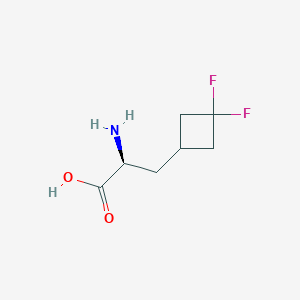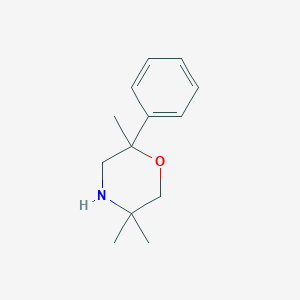
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide typically involves the reaction of 3-aminopyridin-2-ones with appropriate reagents. One common method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. These intermediates are then heated with an excess of pyridine in ethanol or butanol to form pyridin-2-ones, which are subsequently reacted with hydrazine hydrate to yield 3-aminopyridin-2-ones . The final step involves the reaction of these 3-aminopyridin-2-ones with appropriate reagents to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization can ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it can interact with receptors and modulate their signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyridin-2-ones: These compounds share a similar pyridine ring structure with an amino group at the 3-position.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have a similar 4-oxo-1,4-dihydropyridine core structure.
2-Amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: This compound has a similar pyridine ring structure with additional functional groups.
Uniqueness
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-(3-amino-4-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-5-11(3-1-7(6)12)4-2-8(10)13/h1,3,5H,2,4,9H2,(H2,10,13) |
InChI-Schlüssel |
PWQASDGYPITQGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C(C1=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)






![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)



